2-Bromo-4-isobutyl-1-methoxybenzene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
2-bromo-1-methoxy-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-8(2)6-9-4-5-11(13-3)10(12)7-9/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
KAZZAJSSGRLDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 4 Isobutyl 1 Methoxybenzene and Its Structural Analogues
Regioselective Bromination Strategies for Methoxy-Substituted Isobutylbenzenes
The introduction of a bromine atom at a specific position on an already substituted benzene (B151609) ring is a common challenge in organic synthesis. The directing effects of existing substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. fiveable.me
Exploration of Electrophilic Aromatic Bromination under Controlled Conditions
Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. fiveable.me For a substrate like 4-isobutyl-1-methoxybenzene, the methoxy (B1213986) group is a strong activating and ortho, para-directing group, while the isobutyl group is a weaker activating and ortho, para-directing group. libretexts.orgmsu.edu This leads to a mixture of products, with bromination occurring at positions ortho and para to the methoxy group.
Controlling the regioselectivity of this reaction is paramount. The bromination of methoxybenzene (anisole) is known to be very fast, yielding predominantly the para-bromo isomer along with a smaller amount of the ortho-isomer. libretexts.orgmsu.edu The use of a Lewis acid catalyst, such as FeBr₃, is often necessary to polarize the bromine molecule, making it a more effective electrophile. openstax.org The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a benzenonium ion, before loss of a proton restores aromaticity. msu.eduopenstax.org
To enhance para-selectivity, various strategies have been developed. These include the use of bulky brominating agents or specific catalytic systems that sterically hinder attack at the ortho position. nih.gov For instance, tetraalkylammonium tribromides have been shown to be highly para-selective for the bromination of phenols. nih.gov Similarly, zeolites can induce high para-selectivity in the bromination of substrates like toluene. nih.gov
Table 1: Comparison of Bromination Conditions for Methoxy-Substituted Benzenes
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Major Product | Reference |
| Br₂ | FeBr₃ | CH₂Cl₂ | Room Temp | p-Bromoanisole | openstax.org |
| Br₂ | Acetic Acid | Acetic Acid | 0-25 | o-Bromoanisole (in some cases) | |
| Bu₄NBr₃ | None | Dichloromethane (B109758) | 23 | p-Bromophenol | rsc.org |
| NBS/Silica (B1680970) Gel | None | CCl₄ | Reflux | p-Bromoanisole | nih.gov |
Application of Directed Ortho-Metallation and Subsequent Halogenation
Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to classical electrophilic substitution. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, typically a heteroatom-containing functional group like a methoxy group, coordinates to an organolithium reagent (e.g., n-butyllithium), directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source (e.g., Br₂ or C₂Br₂Cl₄), to introduce a bromine atom with high precision. wikipedia.org
The methoxy group is considered a moderate directing group in DoM. organic-chemistry.org The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures. uwindsor.ca The choice of the organolithium base and reaction conditions is crucial to the success of this method. uwindsor.ca This technique provides a predictable and efficient route to ortho-brominated methoxy-substituted aromatics, a feat often difficult to achieve through conventional electrophilic bromination due to competing para-substitution. wikipedia.org
Strategic Installation of the Isobutyl Moiety onto the Aromatic Core
The introduction of the isobutyl group can be accomplished through several established synthetic transformations, each with its own advantages and limitations.
Alkylation Approaches via Friedel-Crafts Reactions and Reductive Alkylation
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by reacting an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). edubirdie.commt.com However, this reaction is often plagued by several drawbacks. One major issue is the potential for carbocation rearrangements. edubirdie.comlibretexts.org When attempting to introduce an isobutyl group using isobutyl halide, the initially formed primary carbocation can rearrange to a more stable tertiary carbocation, leading to the formation of a tert-butyl substituted product instead of the desired isobutyl product. libretexts.org
Another limitation is polyalkylation, where the product, being more reactive than the starting material due to the electron-donating nature of the alkyl group, undergoes further alkylation. edubirdie.comcerritos.edu
To circumvent the rearrangement issue, Friedel-Crafts acylation followed by reduction can be employed. In this two-step sequence, an acyl group is first introduced using an acyl halide or anhydride (B1165640) and a Lewis acid. The resulting ketone is then reduced to the corresponding alkyl group. This approach avoids carbocation rearrangements as the acylium ion intermediate is resonance-stabilized and does not rearrange. masterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling Reactions for Isobutyl Group Introduction
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nobelprize.orgresearchgate.net Reactions like the Suzuki, Negishi, and Heck couplings have become indispensable tools for organic synthesis. nobelprize.orgnih.gov
For the introduction of an isobutyl group, a Negishi-type coupling could be employed. This involves the reaction of an organozinc reagent (isobutylzinc halide) with an aryl halide or triflate in the presence of a palladium catalyst. nobelprize.orgsigmaaldrich.com The use of organozinc reagents is advantageous due to their high reactivity and functional group tolerance. nobelprize.org
Alternatively, a Suzuki coupling could be utilized, which involves the reaction of an organoboron compound (e.g., isobutylboronic acid or its esters) with an aryl halide. nobelprize.org Both the Negishi and Suzuki reactions proceed under mild conditions and offer excellent control over the regiochemistry of the product. nobelprize.orgicmpp.ro
Table 2: Comparison of Methods for Isobutyl Group Introduction
| Reaction | Reagents | Catalyst | Key Advantages | Key Disadvantages | Reference |
| Friedel-Crafts Alkylation | Isobutyl halide, Aromatic ring | AlCl₃, FeCl₃ | Direct C-C bond formation | Carbocation rearrangements, Polyalkylation | edubirdie.comlibretexts.org |
| Friedel-Crafts Acylation/Reduction | Isobutyryl chloride, Aromatic ring; then reduction | AlCl₃; then e.g., Zn(Hg)/HCl | Avoids rearrangements | Two-step process | masterorganicchemistry.com |
| Negishi Coupling | Isobutylzinc halide, Aryl halide | Pd catalyst (e.g., Pd(PPh₃)₄) | High functional group tolerance, Mild conditions | Moisture-sensitive organozinc reagents | nobelprize.orgsigmaaldrich.com |
| Suzuki Coupling | Isobutylboronic acid, Aryl halide | Pd catalyst and a base | Stable and easy to handle boronic acids | Base-sensitive functional groups may be an issue | nobelprize.org |
Methoxy Group Incorporation via Etherification Techniques
The methoxy group can be introduced onto the aromatic ring through nucleophilic substitution reactions, most commonly via a Williamson ether synthesis. This involves the reaction of a phenoxide ion with a methylating agent like methyl iodide or dimethyl sulfate (B86663).
In the context of synthesizing 2-Bromo-4-isobutyl-1-methoxybenzene, a plausible route would involve the formation of 2-bromo-4-isobutylphenol (B6330654) as an intermediate. nih.gov This phenol (B47542) can then be deprotonated with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to generate the corresponding phenoxide. Subsequent reaction with a methylating agent would yield the desired methoxybenzene derivative. The success of this reaction depends on the nucleophilicity of the phenoxide and the reactivity of the methylating agent.
An alternative approach could involve a nucleophilic aromatic substitution (SNA_r) reaction. For instance, a suitably activated aryl fluoride, such as 1,4-dibromo-2-fluorobenzene, can react with sodium methoxide (B1231860) to replace the fluorine atom with a methoxy group. google.com This method is particularly useful when direct etherification of a phenol is not feasible.
Nucleophilic Substitution of Phenols or Halogenated Aromatics
Nucleophilic substitution reactions are fundamental to the synthesis of aryl ethers and the introduction of various functional groups onto an aromatic ring. In the context of this compound and its analogues, these reactions can be applied in two primary ways: formation of the methoxy ether bond or substitution of a leaving group on the aromatic ring.
One of the most classic methods for forming an aryl ether is the Williamson ether synthesis , which involves the reaction of a phenoxide ion with an alkyl halide. For a structural analogue, one could start with the corresponding phenol (e.g., 2-bromo-4-isobutylphenol) and deprotonate it with a suitable base like sodium hydride (NaH) to form the nucleophilic phenoxide. This is followed by reaction with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) to yield the desired methoxybenzene derivative.
Alternatively, nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing a methoxy group onto a pre-functionalized aromatic ring. This reaction requires the ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to a suitable leaving group, typically a halide. For instance, a synthetic route to an analogue, 4-bromo-2-methoxybenzaldehyde (B1278859), was developed from 4-bromo-2-fluorobenzaldehyde. google.com The fluorine atom serves as an excellent leaving group, and its displacement by a methoxide nucleophile is facilitated by the electron-withdrawing aldehyde group. This reaction is typically performed using sodium methoxide (NaOMe) or by heating in methanol (B129727) with a base like potassium carbonate. google.com
A general scheme for an SNAr reaction to produce a methoxybenzene analogue is shown below:
Starting Material: Activated Halogenated Aromatic Reagents: NaOCH₃, Methanol Product: Methoxybenzene Analogue
This strategy highlights the importance of the substitution pattern, as the leaving group must be in an activated position for the reaction to proceed efficiently.
Multi-Step Synthesis Design and Retrosynthetic Analysis for Complex Derivative Access
Accessing complex molecules like this compound or its derivatives often requires a multi-step synthetic sequence. Retrosynthetic analysis is a critical tool for planning such syntheses, where the target molecule is conceptually broken down into simpler, commercially available precursors.
A plausible retrosynthetic analysis for this compound could start by disconnecting the C-Br and C-isobutyl bonds.
Retrosynthetic Approach:
Target: this compound
Disconnect C-Br bond: This suggests a bromination of 4-isobutyl-1-methoxybenzene (4-isobutylanisole). The methoxy group is an ortho-, para-director, making the synthesis of the 2-bromo isomer feasible.
Disconnect C-isobutyl bond: 4-isobutylanisole can be envisioned as arising from 4-methoxyacetophenone via a series of reactions or from anisole (B1667542) via Friedel-Crafts acylation followed by reduction.
Disconnect C-O bond: Anisole is readily available.
Forward Synthesis Example:
A potential forward synthesis based on this analysis could be:
Friedel-Crafts Acylation: Reaction of anisole with isobutyryl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 4-methoxyisobutyrophenone.
Clemmensen or Wolff-Kishner Reduction: Reduction of the ketone to yield 4-isobutylanisole.
Bromination: Selective bromination of 4-isobutylanisole using a reagent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent to install the bromine atom at the position ortho to the strongly activating methoxy group.
An example from the literature that illustrates multi-step synthesis design is the preparation of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene. google.com This process involves:
A selective metal-halogen exchange at the 1-position.
Formylation to create an aldehyde intermediate (4-bromo-2-fluorobenzaldehyde).
A subsequent SNAr reaction to replace the fluorine with a methoxy group. google.com
This demonstrates how a sequence of reliable and well-understood reactions can be strategically combined to construct a complex substitution pattern that would be difficult to achieve in a single step.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Achieving a high yield and selectivity is paramount in chemical synthesis. This often requires careful optimization of various reaction parameters, including the choice of catalyst, solvent, base, temperature, and reaction time.
A systematic approach to optimization involves varying one parameter at a time while keeping others constant to gauge its effect on the reaction outcome. For example, in palladium-catalyzed cross-coupling reactions, which are frequently used to form C-C or C-heteroatom bonds in aromatic systems, several components can be screened. researchgate.net
The following interactive table illustrates a hypothetical optimization study for a generic cross-coupling reaction, based on common practices in the field. The goal is to maximize the yield of the desired product.
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | None | K₂CO₃ (2.0) | Toluene | 80 | 45 |
| 2 | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ (2.0) | Toluene | 80 | 65 |
| 3 | Pd(OAc)₂ (5) | XPhos | K₂CO₃ (2.0) | Toluene | 80 | 82 |
| 4 | Pd(OAc)₂ (5) | XPhos | Cs₂CO₃ (2.0) | Toluene | 80 | 88 |
| 5 | Pd(OAc)₂ (5) | XPhos | Cs₂CO₃ (2.0) | Dioxane | 80 | 91 |
| 6 | Pd(OAc)₂ (5) | XPhos | Cs₂CO₃ (2.0) | Dioxane | 100 | 95 |
| 7 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | 93 |
This table is a representative example of a reaction optimization process.
In a real-world example optimizing the synthesis of dihydrobenzofuran neolignans, researchers found that silver(I) oxide was the most efficient oxidant. scielo.br They also discovered that acetonitrile (B52724), a "greener" solvent than commonly used dichloromethane or benzene, provided the best balance between conversion and selectivity. scielo.br Furthermore, they successfully reduced the reaction time from 20 hours to 4 hours without a significant loss in yield. scielo.br These findings underscore that a thorough optimization process not only improves efficiency but can also lead to more environmentally benign procedures.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly integrated into synthetic planning to minimize environmental impact and enhance safety. Key considerations include atom economy, solvent selection, and energy efficiency.
Atom Economy: This principle, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Rearrangement and addition reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts, thus lowering their atom economy. For instance, a Williamson ether synthesis produces a salt byproduct, whereas a direct addition reaction would be more atom-economical if a suitable one could be designed.
Solvent Selection: Solvents account for a large portion of the waste generated in chemical processes. Green chemistry encourages the use of safer, more environmentally benign solvents. Acetonitrile and acetone (B3395972) are often considered greener alternatives to chlorinated solvents like dichloromethane or toxic solvents like benzene. scielo.brugm.ac.id Whenever possible, performing reactions under solvent-free conditions is an ideal approach. For example, the reduction of p-anisaldehyde with sodium borohydride (B1222165) has been successfully carried out without a solvent, achieving a high yield. ugm.ac.id
Energy Efficiency: Synthetic routes should be designed to minimize energy consumption. This can be achieved by conducting reactions at ambient temperature and pressure whenever feasible. The optimization of a reaction to reduce the required temperature or shorten the reaction time, as seen in the neolignan synthesis, directly contributes to lower energy usage. scielo.br
By applying these principles to the synthesis of this compound and its analogues, chemists can develop routes that are not only efficient and high-yielding but also sustainable and environmentally responsible.
Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Bromo 4 Isobutyl 1 Methoxybenzene
Reactivity in Catalytic Cross-Coupling Reactions
The bromine substituent on the aromatic ring of 2-bromo-4-isobutyl-1-methoxybenzene makes it an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Alkyl Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For this compound, this reaction would enable the synthesis of various biaryl and alkyl-aryl compounds. The catalytic cycle generally involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The electron-donating methoxy (B1213986) group at the ortho position can influence the rate of oxidative addition.
Hypothetical Reaction Data for Suzuki-Miyaura Coupling:
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | >90 |
| n-Butylboronic acid pinacol ester | Pd(PCy₃)₂/XPhos | K₃PO₄ | THF | 70-85 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org This reaction is crucial for the synthesis of anilines and their derivatives. This compound would be an effective substrate for coupling with a wide range of primary and secondary amines. The choice of phosphine (B1218219) ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results. organic-chemistry.org
Potential Reaction Partners and Conditions for Buchwald-Hartwig Amination:
| Amine | Catalyst/Ligand | Base | Solvent |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |
| Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane |
| Benzylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | THF |
Sonogashira Coupling for Alkyne Functionalization
The Sonogashira coupling reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. This compound can be coupled with various terminal alkynes to produce substituted aryl alkynes, which are valuable intermediates in organic synthesis.
Negishi and Stille Coupling Applications
Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The high reactivity of organozinc reagents allows for milder reaction conditions compared to some other coupling methods. openochem.org this compound would readily participate in Negishi coupling to form C-C bonds with a variety of organozinc partners.
Stille Coupling: The Stille reaction utilizes an organotin compound to couple with an organohalide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability of the organotin reagents to air and moisture. wikipedia.org This reaction would be another viable method for the functionalization of this compound.
Nucleophilic Aromatic Substitution Pathways (SNAr) on the Brominated Aromatic Ring
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. The aromatic ring of this compound is substituted with electron-donating groups (methoxy and isobutyl), which deactivate the ring for SNAr. Therefore, direct substitution of the bromine atom by a nucleophile via a traditional SNAr mechanism is expected to be very slow and require harsh reaction conditions. Alternative mechanisms, such as those involving benzyne intermediates under very strong basic conditions, might be possible but are generally less common for such substrates.
Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The substituents on the aromatic ring of this compound will direct incoming electrophiles to specific positions. The methoxy group is a strong activating group and an ortho-, para-director. The isobutyl group is a weak activating group and also an ortho-, para-director. The bromine atom is a deactivating group but is also an ortho-, para-director.
Considering the combined directing effects of the existing substituents, the most likely positions for electrophilic attack are the carbons ortho and para to the activating methoxy and isobutyl groups. The steric hindrance from the isobutyl group and the bromine atom will also play a significant role in determining the regioselectivity of the substitution. The positions C5 and C3 (ortho to the methoxy group) are the most activated and sterically accessible for incoming electrophiles.
Predicted Major Products of Electrophilic Aromatic Substitution:
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Bromo-4-isobutyl-1-methoxy-5-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | 2,5-Dibromo-4-isobutyl-1-methoxybenzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-Bromo-5-isobutyl-4-methoxyphenyl)ethanone |
Functional Group Interconversions of Bromine and Methoxy Sites
The bromine and methoxy groups on the aromatic ring of this compound are pivotal in directing its chemical transformations. These sites allow for a variety of functional group interconversions, enabling the synthesis of diverse derivatives.
The bromine atom, an excellent leaving group, is readily displaced or transformed through several key reactions. Organometallic intermediates, such as Grignard reagents or organolithium species, can be formed, which then serve as powerful nucleophiles in carbon-carbon bond-forming reactions. For instance, reaction with magnesium metal in an ether solvent would yield the corresponding Grignard reagent, which can then react with a range of electrophiles. Alternatively, halogen-metal exchange, typically with an organolithium reagent like n-butyllithium or tert-butyllithium, provides another route to a highly reactive organometallic intermediate. google.comgrowingscience.com
Furthermore, the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions. nih.govnih.govbeilstein-journals.orgwhiterose.ac.uk Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a wide array of substituents, including alkyl, aryl, alkynyl, and amino groups, at the C2 position. These transformations are fundamental in synthetic organic chemistry for building molecular complexity.
The methoxy group, on the other hand, is generally more stable. However, it can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid or hydroiodic acid, to yield the corresponding phenol (B47542). This transformation can be crucial for subsequent functionalization of the hydroxyl group.
Below is a table summarizing potential functional group interconversions for this compound:
| Starting Functional Group | Reaction Type | Reagents | Product Functional Group |
| Bromine | Grignard Formation | Mg, THF | -MgBr |
| Bromine | Halogen-Metal Exchange | n-BuLi or t-BuLi, THF | -Li |
| Bromine | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | -Aryl |
| Bromine | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | -Alkynyl |
| Bromine | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | -NR₂ |
| Methoxy | Ether Cleavage | HBr or HI, heat | -OH |
Investigations into Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and mechanism of chemical transformations involving this compound. While specific experimental data for this compound is not extensively documented in publicly available literature, general principles can be applied to understand its reactive nature.
Kinetic studies would involve monitoring the rate of a reaction, for example, a palladium-catalyzed cross-coupling reaction, by measuring the disappearance of the starting material or the appearance of the product over time. This can be achieved using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). From this data, the rate law, rate constant, and activation energy for the reaction can be determined.
Thermodynamic investigations would focus on the energy changes that occur during a reaction. The enthalpy of reaction (ΔH), which indicates whether a reaction is exothermic or endothermic, can be measured using calorimetry. The Gibbs free energy of reaction (ΔG), which determines the spontaneity of a reaction, can be calculated from the equilibrium constant.
A hypothetical kinetic data table for a Suzuki coupling reaction of this compound with phenylboronic acid is presented below for illustrative purposes:
| Entry | [Aryl Halide] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.15 | 1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.15 | 1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.30 | 1 | 1.2 x 10⁻⁵ |
| 4 | 0.1 | 0.15 | 2 | 2.4 x 10⁻⁵ |
This hypothetical data suggests that the reaction is first order with respect to the aryl halide and the palladium catalyst, and zero order with respect to the boronic acid, which is a common observation in Suzuki coupling reactions where the transmetalation step is not rate-determining.
Studies of Substituent Effects on Reaction Mechanisms and Regioselectivity
The three substituents on the benzene ring—bromo, methoxy, and isobutyl—exert significant electronic and steric effects that influence the reactivity and regioselectivity of various reactions.
The methoxy group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. This is due to the resonance donation of its lone pair of electrons into the aromatic ring, which stabilizes the arenium ion intermediate at the ortho and para positions.
The isobutyl group is a weakly activating group and is also ortho, para-directing. Its activating effect stems from hyperconjugation and weak inductive donation.
The bromine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, like other halogens, it is ortho, para-directing because of the resonance donation of its lone pair of electrons, which partially offsets the inductive effect and stabilizes the arenium ion at these positions.
In the case of this compound, the directing effects of the substituents are in concert. The powerful ortho, para-directing methoxy group at C1 and the ortho, para-directing isobutyl group at C4 will direct incoming electrophiles to the C3 and C5 positions. The bromine at C2 will also direct to the C3 and C5 positions (its ortho and para positions, respectively). Therefore, electrophilic aromatic substitution is expected to occur predominantly at the C3 and C5 positions, with the relative ratio being influenced by steric hindrance.
In reactions involving metallation, such as lithiation, the methoxy group can act as a directed metalation group (DMG), favoring deprotonation at the adjacent ortho position (C6). However, the presence of the bromine atom at C2 makes halogen-metal exchange the more likely pathway.
The table below summarizes the substituent effects on the aromatic ring:
| Substituent | Position | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) | Steric Hindrance |
| Methoxy | C1 | Activating (Resonance), Deactivating (Inductive) | ortho, para | Moderate |
| Bromo | C2 | Deactivating (Inductive), Activating (Resonance) | ortho, para | Moderate |
| Isobutyl | C4 | Activating (Inductive and Hyperconjugation) | ortho, para | High |
Comprehensive Spectroscopic Methodologies for Structural Elucidation of 2 Bromo 4 Isobutyl 1 Methoxybenzene
Advanced Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the chemical environment of individual atoms and their connectivity.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of 2-Bromo-4-isobutyl-1-methoxybenzene. The chemical shifts (δ) observed in these spectra are indicative of the electronic environment of each nucleus, which is influenced by the presence of neighboring atoms and functional groups.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the isobutyl group. The electron-donating methoxy group and the electron-withdrawing bromine atom significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-3 | ~7.10 | d | ~2.0 | 1H |
| H-5 | ~6.85 | dd | ~8.5, 2.0 | 1H |
| H-6 | ~6.75 | d | ~8.5 | 1H |
| OCH₃ | ~3.80 | s | - | 3H |
| CH₂ (isobutyl) | ~2.45 | d | ~7.2 | 2H |
| CH (isobutyl) | ~1.85 | m | ~6.7 | 1H |
Note: Predicted values are based on the analysis of structurally similar compounds.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents on the benzene (B151609) ring. The carbon attached to the bromine atom is expected to be deshielded, while the carbon attached to the methoxy group will be shielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-OCH₃) | ~158.0 |
| C-2 (C-Br) | ~112.0 |
| C-3 | ~132.0 |
| C-4 (C-isobutyl) | ~140.0 |
| C-5 | ~115.0 |
| C-6 | ~113.0 |
| OCH₃ | ~55.5 |
| CH₂ (isobutyl) | ~45.0 |
| CH (isobutyl) | ~30.0 |
Note: Predicted values are based on the analysis of structurally similar compounds.
While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled aromatic protons (H-5 and H-6) and within the isobutyl group (CH₂ to CH, and CH to CH₃).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the proton signals to their corresponding carbon atoms in the isobutyl group and the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This can be used to confirm the relative positions of substituents on the aromatic ring, for instance, by observing a spatial correlation between the methoxy protons and the H-6 proton.
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a sample. By integrating the signals of the analyte against a known amount of an internal standard, a precise and accurate quantification can be achieved.
In the synthesis of this compound, qNMR can be employed to monitor the progress of the reaction by measuring the disappearance of starting materials and the appearance of the product over time. Furthermore, after purification, qNMR serves as an excellent tool to determine the absolute purity of the final compound, which is a critical parameter for any subsequent use. This method offers advantages such as being non-destructive and often requiring minimal sample preparation. acs.orgox.ac.uknih.govresearchgate.netjeol.com
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).
Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragments would likely arise from the cleavage of the isobutyl group and the loss of the methoxy group. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound with high precision.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for further structural elucidation. In an MS/MS experiment, a specific ion (e.g., the molecular ion or a protonated molecule) is selected, subjected to fragmentation, and the resulting fragment ions are analyzed. This provides detailed information about the connectivity of the molecule and can be used to differentiate between isomers that might produce similar initial mass spectra. For this compound, MS/MS could be used to confirm the positions of the substituents on the aromatic ring by analyzing the specific fragmentation pathways of the parent ion. This technique is particularly valuable in the analysis of complex mixtures and for the identification of related derivatives. proquest.comnih.govresearchgate.net
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. ksu.edu.sa These methods probe the vibrational energy levels of molecules, which are unique to specific bonds and arrangements of atoms. ksu.edu.sa While IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecular dipole moment, Raman spectroscopy is a light-scattering technique that detects vibrations inducing a change in the polarizability of the molecule. ksu.edu.sa Consequently, these two techniques provide complementary information.
For this compound, the vibrational spectra would be expected to exhibit characteristic bands corresponding to its distinct structural components: the substituted benzene ring, the methoxy group, the isobutyl group, and the carbon-bromine bond.
Expected Vibrational Modes for this compound:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are anticipated to appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The isobutyl group will give rise to characteristic C-H stretching bands just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching of the CH₃ and CH₂ groups are expected in the 2960-2850 cm⁻¹ range.
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: The C-O bond of the methoxy group is a strong indicator in the IR spectrum. Anisole (B1667542) and its derivatives typically show two distinct C-O stretching bands. bartleby.compearson.com An asymmetrical C-O-C stretch is expected around 1250 cm⁻¹, while a symmetrical stretch would appear near 1040 cm⁻¹. bartleby.com
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
The table below summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |
| Isobutyl C-H | Asymmetric/Symmetric Stretching | 2960-2850 | IR, Raman |
| Aromatic C=C | Stretching | 1600-1450 | IR, Raman |
| Methoxy C-O-C | Asymmetric Stretching | ~1250 | IR |
| Methoxy C-O-C | Symmetric Stretching | ~1040 | IR |
| C-Br | Stretching | 600-500 | IR, Raman |
X-ray Crystallography for Definitive Solid-State Structure Determination (where applicable)
Should this compound be amenable to crystallization, single-crystal X-ray crystallography would provide the most definitive and unambiguous structural proof. This technique maps the electron density of a crystalline solid, revealing the precise spatial arrangement of each atom in the crystal lattice. The resulting data would yield accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.
A successful crystallographic analysis would provide the following key parameters:
Crystal System and Space Group: These define the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.
Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles they form.
While no experimental crystallographic data for this compound is publicly available, the table below illustrates the type of data that would be obtained from such an analysis.
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| a (Å) | Unit cell length |
| b (Å) | Unit cell length |
| c (Å) | Unit cell length |
| α (°) | Unit cell angle |
| β (°) | Unit cell angle |
| γ (°) | Unit cell angle |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
Synergistic Integration of Spectroscopic Data for Unambiguous Structural Proof
The process of synergistic integration would proceed as follows:
Initial Hypothesis from Vibrational Spectroscopy: The IR and Raman spectra would confirm the presence of the key functional groups: the aromatic ring, the isobutyl group, the methoxy group, and the bromine substituent.
Connectivity from NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would establish the connectivity of the atoms, revealing the substitution pattern on the benzene ring and the structure of the isobutyl group.
Molecular Weight Confirmation from Mass Spectrometry: High-resolution mass spectrometry would determine the exact molecular weight and isotopic distribution, confirming the molecular formula C₁₁H₁₅BrO.
Definitive 3D Structure from X-ray Crystallography: If a suitable crystal is obtained, X-ray crystallography would provide the ultimate confirmation of the structure, including the precise bond lengths, angles, and solid-state conformation.
By correlating the data from these different spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved. For instance, the substitution pattern on the aromatic ring deduced from NMR can be corroborated by the out-of-plane C-H bending vibrations in the IR spectrum. Similarly, the molecular formula confirmed by mass spectrometry must be consistent with the functional groups identified by vibrational spectroscopy and the atomic connectivity determined by NMR. This multi-faceted approach ensures the accuracy and reliability of the final structural assignment.
Computational Chemistry and Theoretical Studies on 2 Bromo 4 Isobutyl 1 Methoxybenzene
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to calculate a range of molecular properties for 2-Bromo-4-isobutyl-1-methoxybenzene, providing a detailed picture of its electronic landscape. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for assessing molecular stability and reactivity. youtube.comchalcogen.ro
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the electron-donating methoxy (B1213986) and isobutyl groups. The presence of the electronegative bromine atom will also influence the orbital's energy and distribution. The LUMO, conversely, is anticipated to be distributed over the aromatic ring, with a notable contribution from the C-Br antibonding orbital, making this site susceptible to nucleophilic attack.
Based on studies of analogous substituted anisoles, the HOMO-LUMO energy gap can be estimated. nih.govnih.gov A smaller energy gap suggests higher reactivity. Various reactivity indices can be derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical potential (μ), hardness (η), and the electrophilicity index (ω), which further quantify the molecule's reactive nature. researchgate.net
Table 1: Theoretical Frontier Orbital Properties of this compound (Estimated based on analogous compounds)
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -8.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.50 |
| HOMO-LUMO Energy Gap | ΔE | 8.00 |
Note: These values are estimations based on DFT calculations of structurally similar molecules and serve as a predictive guide.
Electrostatic Potential Maps and Atomic Charge Distribution
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orguni-muenchen.de In an MEP map of this compound, the most negative potential (typically colored red) is expected to be concentrated around the oxygen atom of the methoxy group due to its high electronegativity and lone pairs of electrons. researchgate.net The aromatic ring will exhibit a generally negative potential, characteristic of a π-system. walisongo.ac.id
Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms of the alkyl chain and, to a lesser extent, near the bromine atom, reflecting its electron-withdrawing nature through induction, which can create a region of positive electrostatic potential on the side of the atom. walisongo.ac.id The MEP map is invaluable for predicting how the molecule will interact with other charged or polar species. libretexts.org The calculated atomic charges, often determined using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the charge distribution at each atomic center.
Conformational Analysis of the Isobutyl and Methoxy Side Chains
The flexibility of the isobutyl and methoxy side chains gives rise to various possible conformations for this compound. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
Potential Energy Surface Scans for Rotational Barriers and Stable Conformations
Computational studies on isobutylbenzene (B155976) have revealed the presence of two main conformers: a more stable gauche form and a slightly less stable anti form, with a relatively low energy barrier between them. researchgate.net For this compound, a similar conformational preference for the isobutyl group is expected.
The orientation of the methoxy group relative to the benzene ring is also a key conformational feature. In substituted anisoles, the methoxy group typically prefers a planar conformation with the methyl group either cis or trans to a particular substituent. nih.gov For this compound, potential energy surface scans can be performed by systematically rotating the dihedral angles of the Caryl-Cisobutyl and O-Caryl bonds to identify the global energy minimum and the transition states for rotation.
Table 2: Estimated Rotational Barriers and Conformational Data
| Rotational Coordinate | Conformer Type | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| Isobutyl C-C Bond | Gauche | 0 | ~2-3 |
| Isobutyl C-C Bond | Anti | ~0.4 | ~2-3 |
| Methoxy C-O Bond | Planar (cis to Br) | 0 | ~4-6 |
| Methoxy C-O Bond | Perpendicular | ~4-6 | - |
Note: Values are estimates based on data from isobutylbenzene and substituted anisoles and may be influenced by steric interactions in the target molecule. researchgate.net
Influence of Substituents on Aromatic Ring Planarity and Steric Hindrance
The presence of four substituents on the benzene ring can potentially lead to steric strain, which may cause slight deviations from perfect planarity. The bulky isobutyl group and the bromine atom, particularly its position ortho to the methoxy group, are the primary sources of steric hindrance. This steric repulsion can influence the preferred orientation of the methoxy group's methyl moiety, likely favoring its orientation away from the bromine atom.
Computational geometry optimization would likely show minor out-of-plane bending of the substituents' bonds to alleviate this strain. However, the energetic penalty for distorting the aromatic π-system is significant, so the benzene ring itself is expected to remain largely planar.
Theoretical Prediction and Simulation of Spectroscopic Parameters
Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be invaluable for interpreting experimental spectra. For this compound, the simulation of NMR, IR, and Raman spectra can provide detailed structural information.
By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level, it is possible to predict the 1H and 13C NMR chemical shifts. nih.govelsevierpure.com These theoretical predictions, when compared with experimental data, can aid in the definitive assignment of signals to specific nuclei within the molecule. The predicted shifts would reflect the electronic environment of each nucleus, influenced by the electron-donating and -withdrawing effects of the substituents.
Similarly, the vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can be calculated. researchgate.net These calculations can help in assigning the observed vibrational bands to specific molecular motions, such as C-H stretching of the alkyl and aromatic groups, C-O stretching of the ether linkage, and vibrations involving the C-Br bond.
Calculation of NMR Chemical Shifts and Coupling Constants
The prediction of ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants through computational modeling is a standard practice in modern chemistry. By employing quantum mechanical calculations, typically using Density Functional Theory (DFT), it is possible to obtain theoretical NMR data that can aid in the structural elucidation and confirmation of the compound.
A theoretical NMR study of this compound would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS).
Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Hypothetical Calculated Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 |
| Methoxy O-CH₃ | 3.8 - 4.0 |
| Isobutyl CH₂ | 2.4 - 2.6 |
| Isobutyl CH | 1.8 - 2.0 |
| Isobutyl CH₃ | 0.9 - 1.1 |
| Aromatic C-Br | 110 - 115 |
| Aromatic C-O | 155 - 160 |
| Other Aromatic C | 115 - 135 |
| Methoxy O-CH₃ | 55 - 60 |
| Isobutyl CH₂ | 40 - 45 |
| Isobutyl CH | 28 - 32 |
| Isobutyl CH₃ | 20 - 25 |
Note: This table presents hypothetical data based on typical chemical shift ranges for similar functional groups and is for illustrative purposes only. Actual computational results would provide more precise values.
Vibrational Frequency Calculations and Spectral Assignment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra.
A theoretical vibrational analysis of this compound would begin with a geometry optimization followed by a frequency calculation. The results would provide a list of vibrational modes and their frequencies, which can be correlated with specific bond stretches, bends, and torsions within the molecule.
Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Key Functional Groups in this compound
| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C Aromatic Ring Stretch | 1450 - 1600 |
| C-O-C Asymmetric Stretch | 1230 - 1270 |
| C-O-C Symmetric Stretch | 1020 - 1070 |
| C-Br Stretch | 500 - 600 |
Note: This table is illustrative and shows expected ranges for the vibrational modes of the functional groups present. A full computational study would provide a complete list of all vibrational modes.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This is particularly useful for understanding its reactivity in synthetic transformations, such as nucleophilic aromatic substitution or cross-coupling reactions where the bromine atom is displaced.
By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, as well as calculate the activation energies. This information is crucial for predicting reaction outcomes and optimizing reaction conditions. For instance, modeling the Suzuki coupling of this compound with a boronic acid would elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps.
Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations can provide a dynamic picture of this compound, capturing its motion and interactions with its environment over time. These simulations are valuable for understanding how the molecule behaves in solution and how solvent molecules influence its conformation and reactivity.
An MD simulation would model the trajectory of the molecule and surrounding solvent molecules, allowing for the analysis of intermolecular forces such as van der Waals interactions and dipole-dipole interactions. This would be particularly insightful for understanding how the isobutyl and methoxy groups influence the solvation shell and, consequently, the molecule's properties and reactivity in different solvents.
Environmental Transformation Pathways and Fate Modeling of Brominated Methoxybenzene Derivatives
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation refers to the breakdown of a chemical through non-biological processes. For many synthetic organic chemicals, photolysis and hydrolysis are the primary abiotic degradation routes.
Table 1: Potential Photolytic Transformation Products of 2-Bromo-4-isobutyl-1-methoxybenzene (Hypothetical)
| Precursor Compound | Potential Photoproducts | Transformation Type |
| This compound | 2-Bromo-4-isobutylphenol (B6330654) | O-demethylation |
| 4-Isobutyl-1-methoxybenzene | Reductive debromination | |
| Hydroxylated derivatives | Ring hydroxylation | |
| This table is based on analogous reactions of other substituted anisoles and represents a hypothetical pathway. |
Hydrolysis is a chemical reaction where a water molecule cleaves one or more chemical bonds. The ether linkage present in anisole (B1667542) and its derivatives is known to be generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. wikipedia.org Moreover, the carbon-bromine bond on an aromatic ring, as found in aryl halides, is considerably more stable and less prone to hydrolysis compared to the carbon-halogen bond in non-aromatic compounds. studysmarter.co.uk The hydrolysis of aryl halides typically necessitates harsh conditions, such as high temperatures and pressures, or the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the reaction. google.comgoogle.com Given that this compound lacks such activating groups, its hydrolysis is expected to be a negligible degradation pathway in the environment. nist.gov
Biotic Degradation Studies in Model Environmental Systems
The primary route for the environmental breakdown of many persistent organic pollutants is biotic degradation, which is carried out by microorganisms like bacteria and fungi.
The microbial degradation of halogenated aromatic compounds has been extensively studied. nih.gov A common theme in the breakdown of many brominated substances is an initial dehalogenation step, where the bromine atom is removed, often under anaerobic (oxygen-free) conditions. mdpi.com This is typically followed by the aerobic (oxygen-present) degradation of the resulting non-halogenated aromatic ring. mdpi.com
Although specific microbial degradation studies for this compound have not been identified, a probable degradation pathway can be constructed based on the metabolism of similar compounds like 2-bromobenzoate (B1222928) and other substituted anisoles. nih.gov The likely sequence of events is as follows:
Reductive Debromination (Anaerobic): The degradation is likely initiated by the removal of the bromine atom to produce 4-isobutyl-1-methoxybenzene. This initial step is crucial as it can reduce the compound's toxicity and prepare the molecule for further breakdown.
O-Demethylation (Aerobic): The methoxy (B1213986) group is then cleaved to yield 4-isobutylphenol, a common step in the microbial breakdown of aromatic ethers.
Hydroxylation (Aerobic): A monooxygenase or dioxygenase enzyme introduces a second hydroxyl group to the aromatic ring, forming a catechol derivative such as 4-isobutylcatechol.
Ring Cleavage (Aerobic): The aromatic ring of the catechol intermediate is subsequently cleaved by dioxygenase enzymes, breaking it open into aliphatic acids.
Central Metabolism: These aliphatic acids are then channeled into the central metabolic pathways of the microorganism, such as the Krebs cycle, where they are ultimately converted to carbon dioxide, water, and new cell material. youtube.com
Table 2: Proposed Microbial Degradation Pathway for this compound
| Step | Proposed Reaction | Environmental Condition | Key Enzyme Type (Hypothetical) | Resulting Metabolite |
| 1 | Reductive Debromination | Anaerobic | Reductive dehalogenase | 4-Isobutyl-1-methoxybenzene |
| 2 | O-Demethylation | Aerobic | Etherase/Monooxygenase | 4-Isobutylphenol |
| 3 | Ring Hydroxylation | Aerobic | Dioxygenase | 4-Isobutylcatechol |
| 4 | Aromatic Ring Cleavage | Aerobic | Dioxygenase | Aliphatic acids |
| 5 | Central Metabolism | Aerobic | Various | CO₂, H₂O, Biomass |
| This table presents a hypothetical degradation pathway based on known microbial metabolism of analogous compounds. |
Environmental persistence refers to the length of time a compound remains in a particular environmental compartment before it is degraded. Based on its chemical structure, this compound is anticipated to be a relatively persistent substance.
Anaerobic Environments: In oxygen-depleted environments like deep sediments and saturated soils, the initial reductive debromination is the critical rate-limiting step for degradation. The efficiency of this process can be slow and is dependent on the presence of appropriate microbial populations and suitable environmental conditions. In the absence of this initial step, the compound may persist for extended periods.
Aerobic Environments: In oxygen-rich environments, the degradation of the parent brominated compound may be slow. However, if the compound has undergone prior debromination, its subsequent breakdown is likely to be more rapid. Studies on other brominated compounds have indicated that their degradation, while slow, can be enhanced in the presence of additional carbon sources through a process known as cometabolism. mdpi.com
Table 3: Estimated Environmental Persistence of this compound
| Environmental Compartment | Condition | Expected Persistence | Rationale |
| Water | Aerobic | High | The aryl halide and ether functional groups are generally resistant to degradation. |
| Soil | Aerobic | Moderate to High | While microbial degradation is possible, it is likely to be a slow process. Sorption to organic matter can also decrease its availability for degradation. |
| Sediment | Anaerobic | High | The initial reductive debromination is expected to be the slow, rate-determining step. |
| Air | Moderate | The compound is susceptible to photolytic degradation and can be transported in the atmosphere. | |
| This table provides a qualitative assessment based on the behavior of analogous compounds. |
Environmental Partitioning and Transport Phenomena
The distribution of a chemical between different environmental media, known as partitioning, is a key determinant of its transport and fate. The organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter that quantifies a chemical's tendency to adsorb to soil and sediment.
Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate the Koc value. jetjournal.usfrontiersin.orgosti.gov This process typically begins with estimating the octanol-water partition coefficient (log Kow), which is a measure of a chemical's hydrophobicity. For this compound, the log Kow is estimated to be approximately 4.8. This value can then be used within a QSAR model to estimate the Koc. A higher Koc value signifies a stronger tendency to bind to soil and sediment.
Table 4: Estimated Physicochemical and Partitioning Properties
| Property | Estimated Value | Significance |
| Log Kow (Octanol-Water Partition Coefficient) | 4.8 | Indicates high hydrophobicity, suggesting a tendency to associate with organic matter and fatty tissues in organisms. |
| Koc (Soil Organic Carbon-Water Partition Coefficient) | ~4000 L/kg | Suggests strong binding to the organic fraction of soil and sediment, leading to low mobility. |
| Values are estimates derived from the chemical structure and are subject to variation. |
The high estimated Koc value suggests that this compound will have low mobility in soil and will likely accumulate in sediments if it enters aquatic systems. Consequently, its potential to leach through the soil and contaminate groundwater is considered to be limited. While atmospheric transport is a possibility, as observed with other bromoanisoles, its low volatility and strong sorption tendency indicate that it would likely be removed from the atmosphere through deposition.
Sorption to Organic Matter and Sediments
The sorption of brominated methoxybenzene derivatives to soil and sediment is a key process governing their environmental distribution and bioavailability. The extent of sorption is largely influenced by the compound's hydrophobicity and the organic carbon content of the sorbent. For hydrophobic organic compounds like this compound, sorption is a primary mechanism of accumulation in solid environmental matrices.
Research on related brominated compounds, such as brominated diphenyl ethers (BDEs), indicates a significant positive correlation between the total organic carbon fraction (fOC) of natural soils and the sorption coefficients sigmaaldrich.com. This suggests that compounds like this compound are likely to exhibit strong sorption to organic-rich soils and sediments. The primary sorption mechanism for non-ionic organic compounds in such environments is partitioning into the soil organic matter researchgate.netbldpharm.com.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C11H15BrO | 243.14 | 4.3 |
| 2-Bromo-4-tert-butyl-1-methoxybenzene | C11H15BrO | 243.14 | 4.3 |
| 2-Bromo-4-ethyl-1-methoxybenzene | C9H11BrO | 215.09 | 3.5 |
| 2-Bromo-4-methylanisole | C8H9BrO | 201.06 | 3.1 |
| 4-Bromo-2-isopropyl-1-methoxybenzene | C10H13BrO | 229.11 | 3.7 |
Data sourced from PubChem and are computationally generated. nih.govnih.govnih.govnih.gov
The high predicted XLogP3 value of 4.3 for this compound further supports the expectation of significant sorption to organic matter. This property is a key determinant in the environmental partitioning of the compound, influencing its residence time in soil and sediment and its potential for leaching into groundwater.
Volatilization and Atmospheric Transport Potential
The tendency of a chemical to volatilize from soil or water surfaces and undergo atmospheric transport is governed by its vapor pressure and Henry's Law constant. For brominated methoxybenzene derivatives, these properties determine their potential for long-range atmospheric transport.
While specific experimental data on the vapor pressure and Henry's Law constant for this compound are not available in the reviewed literature, the behavior of related compounds provides some insights. For instance, studies on brominated anisoles in marine environments have demonstrated their potential for air-water exchange, suggesting that volatilization can be a significant process.
The atmospheric transport of these compounds can lead to their distribution far from their original sources of emission. Once in the atmosphere, they can be subject to various transformation processes, including photolysis, or be redeposited to terrestrial and aquatic ecosystems through wet and dry deposition.
Application of Fugacity-Based Models for Environmental Distribution Prediction
Fugacity-based models are valuable tools for predicting the environmental distribution of chemicals. These models use the concept of fugacity, or the "escaping tendency" of a chemical from a particular phase, to estimate its partitioning between different environmental compartments such as air, water, soil, and biota.
The application of fugacity models to brominated aromatic compounds can provide a comprehensive picture of their likely environmental fate. By inputting the physicochemical properties of a compound like this compound, such as its molecular weight, vapor pressure, water solubility, and octanol-water partition coefficient (Kow), these models can simulate its distribution and persistence in the environment.
Given the predicted high XLogP3 value for this compound, a Level III fugacity model would likely predict its accumulation in soil and sediment, with lower concentrations in water and air. These models can also estimate the dominant loss processes, whether they be degradation, advection, or intermedia transport.
Characterization of Degradation Products and Their Chemical Stability
The degradation of this compound in the environment can occur through biotic and abiotic processes. Biodegradation by microorganisms is a key transformation pathway for many organic pollutants.
Studies on the biodegradation of alkylated benzenes have shown that the alkyl side chain can be a primary site of microbial attack, often through oxidation. For long-chain n-alkylbenzenes, degradation can proceed via β-oxidation of the alkyl side chain nih.gov. In the case of this compound, microorganisms could potentially metabolize the isobutyl group.
Abiotic degradation processes such as hydrolysis and photolysis may also contribute to the transformation of brominated methoxybenzene derivatives. The bromine substituent on the aromatic ring can influence the susceptibility of the molecule to reductive dehalogenation under certain environmental conditions. Photolysis, or degradation by sunlight, can also be a significant removal mechanism for aromatic compounds in surface waters and the atmosphere rsc.org.
Development of Advanced Analytical Methods for Detection and Quantification of 2 Bromo 4 Isobutyl 1 Methoxybenzene in Complex Research Matrices
Optimization of Chromatographic Techniques for Separation and Detection
The separation and detection of 2-Bromo-4-isobutyl-1-methoxybenzene from complex sample matrices can be effectively achieved using advanced chromatographic techniques coupled with mass spectrometry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offer the requisite selectivity and sensitivity for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. etamu.edu The development of a robust GC-MS method involves the optimization of several key parameters to achieve optimal separation and detection.
A suitable capillary column is crucial for the chromatographic separation. A non-polar or medium-polarity column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is often employed for the analysis of aromatic compounds. The oven temperature program is optimized to ensure good resolution of the target analyte from other components in the sample. A typical program would involve an initial hold at a lower temperature, followed by a temperature ramp to a final, higher temperature to elute the compound.
The mass spectrometer operating in electron ionization (EI) mode is commonly used for the detection and quantification of such compounds. The selection of specific ions for monitoring (Selected Ion Monitoring, SIM mode) enhances the sensitivity and selectivity of the analysis. For this compound, characteristic fragment ions would be selected for quantification and confirmation.
| Parameter | Recommended Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of a pure standard |
| Qualifier Ion(s) | To be determined from the mass spectrum of a pure standard |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Sample Analysis
For less volatile analytes or for samples that are not amenable to GC analysis, HPLC-MS/MS provides a powerful alternative. nih.gov This technique is particularly useful for the analysis of complex mixtures, offering high selectivity and sensitivity. nih.gov
The choice of the stationary phase in the HPLC column is critical for achieving good separation. A reversed-phase column, such as a C18 or a Phenyl-Hexyl column, is typically suitable for the separation of aromatic compounds like this compound. The mobile phase composition, usually a mixture of an aqueous component (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is optimized through a gradient elution program to ensure efficient separation. cmro.in
Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and semi-polar compounds. For a molecule like this compound, positive ion mode ESI would likely be effective. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor ion to product ion transition, which significantly reduces background noise and improves quantification accuracy. srce.hr
| Parameter | Recommended Condition |
| HPLC Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ of this compound |
| Product Ion(s) | To be determined by infusion of a pure standard |
Sample Preparation Strategies for Diverse Academic Research Samples (e.g., reaction mixtures, environmental extracts)
Effective sample preparation is crucial to remove interfering substances and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the analysis. The choice of sample preparation technique depends on the nature of the sample matrix.
For reaction mixtures , which are often in an organic solvent, a simple dilution with a suitable solvent (e.g., hexane (B92381) or ethyl acetate (B1210297) for GC-MS; acetonitrile for HPLC-MS/MS) may be sufficient. eurachem.org If the reaction mixture contains non-volatile components or salts, a liquid-liquid extraction (LLE) can be employed. In LLE, the reaction mixture is partitioned between two immiscible solvents, with the target analyte preferentially dissolving in one phase, which is then collected for analysis.
For environmental extracts , which can be significantly more complex, a more rigorous cleanup is often necessary. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. A cartridge containing a suitable sorbent (e.g., C18 for aqueous samples or silica (B1680970) for non-aqueous extracts) is used to retain the analyte while interfering compounds are washed away. The analyte is then eluted with a small volume of an appropriate solvent.
| Sample Type | Recommended Preparation Strategy |
| Reaction Mixture (in organic solvent) | Direct dilution with a compatible solvent (e.g., hexane, acetonitrile). |
| Aqueous Environmental Extract | Solid-Phase Extraction (SPE) using a C18 cartridge. The sample is loaded, interfering substances are washed with a weak solvent, and the analyte is eluted with a stronger organic solvent. |
| Soil/Sediment Environmental Extract | After initial extraction with an organic solvent, a cleanup step using a silica gel SPE cartridge can be employed to remove polar interferences. |
Validation of Analytical Methods for Parameters such as Accuracy, Precision, and Limits of Detection/Quantification
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. usmf.mdresearchgate.netscielo.brdemarcheiso17025.com Key validation parameters include accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net
Accuracy refers to the closeness of the measured value to the true value and is typically assessed by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample). The results are expressed as a percentage recovery.
Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a set of replicate measurements. Precision is often evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method. Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. These are often determined based on the signal-to-noise ratio (S/N) of the analytical signal, with LOD typically being a S/N of 3 and LOQ a S/N of 10.
| Validation Parameter | Acceptance Criteria (Illustrative) |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD) | ≤ 15% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Use of Internal Standards and Calibration Techniques for Robust Quantification
For robust and accurate quantification, especially in complex matrices where sample loss during preparation or variations in instrument response can occur, the use of an internal standard (IS) is highly recommended. thermofisher.comnih.gov An ideal internal standard is a compound that is chemically similar to the analyte but is not present in the sample. For the analysis of this compound, a deuterated analog (e.g., this compound-d7) would be an excellent choice for an internal standard, as its chemical behavior is nearly identical to the analyte, but it can be distinguished by its mass in the mass spectrometer.
A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. This ratio is then used to determine the concentration of the analyte in unknown samples.
| Compound | Function | Rationale for Use |
| This compound | Analyte | The target compound for quantification. |
| This compound-d7 | Internal Standard | A stable isotope-labeled version of the analyte that co-elutes and has similar ionization efficiency, correcting for variations in sample preparation and instrument response. |
Potential Applications of 2 Bromo 4 Isobutyl 1 Methoxybenzene in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block for the Construction of Complex Organic Scaffolds
The strategic placement of a bromine atom ortho to a methoxy (B1213986) group and para to an isobutyl group makes 2-Bromo-4-isobutyl-1-methoxybenzene a promising starting material for the synthesis of more complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the methoxy and isobutyl groups influence the reactivity and solubility of the molecule and its derivatives.
Precursor for Advanced Aromatic Systems and Heterocycles
The brominated methoxyphenyl moiety is a common feature in the synthesis of various natural products and biologically active compounds. wikipedia.org The bromine atom in this compound can be readily transformed into other functional groups or used as a site for carbon-carbon bond formation. For instance, it can undergo metal-halogen exchange followed by reaction with an electrophile to introduce a variety of substituents.
Furthermore, this compound could be a key intermediate in the synthesis of substituted benzaldehydes, which are themselves important precursors. For example, related bromo-methoxybenzaldehydes have been synthesized from bromo-methoxybenzenes through formylation reactions. uiowa.edu These aldehydes can then be used to construct more complex heterocyclic systems. The isobutyl group would be carried through these synthetic steps, potentially imparting desirable lipophilic characteristics to the final products.
Intermediate in the Synthesis of Natural Product Analogues (Focus on synthetic utility, not biological activity)
The structural motif of a brominated methoxybenzene is found in a number of natural alkaloids, such as convolutamines and amathamides. wikipedia.org The synthesis of analogues of these natural products often relies on the availability of suitably substituted brominated precursors. This compound could serve as a starting point for the synthesis of novel analogues of these compounds, where the isobutyl group could modulate the physical and chemical properties of the resulting molecules.
The synthetic utility of related bromophenol derivatives has been demonstrated in the synthesis of diaryl methanes, which are precursors to other complex structures. nih.gov By analogy, this compound could be employed in similar synthetic strategies to generate a library of new compounds for further investigation.
Incorporation into Novel Polymer Architectures and Functional Organic Materials
The reactivity of the bromine atom and the electronic properties conferred by the methoxy and isobutyl groups suggest that this compound could be a valuable monomer or building block for the creation of new polymers and functional organic materials.
Monomer for Specialty Polymers with Tunable Properties
While the direct polymerization of this compound has not been extensively reported, the autopolymerization of structurally related brominated alkoxythiophenes is known to occur. wordpress.commasterorganicchemistry.com This suggests the possibility of developing polymerization methods for bromo-methoxybenzene derivatives. The isobutyl group would likely enhance the solubility of the resulting polymer in common organic solvents, facilitating its processing and characterization. The properties of such a polymer, including its thermal stability and processability, could be tuned by copolymerization with other monomers.
Building Block for Photoactive or Electronic Organic Materials
Functionalized benzene (B151609) derivatives are fundamental components of many photoactive and electronic materials. For example, 1,2-bis(trimethylsilyl)benzenes, which can be synthesized from brominated precursors, are key starting materials for luminophores. d-nb.info It is conceivable that this compound could be functionalized and incorporated into larger conjugated systems with interesting photophysical or electronic properties. The electron-donating nature of the methoxy and isobutyl groups would influence the HOMO and LUMO energy levels of such materials, potentially tuning their emission color or charge transport characteristics. Anisole (B1667542), a related compound, is also used as a solvent in the fabrication of perovskite solar cells, highlighting the relevance of methoxybenzene derivatives in the field of electronic materials. mdpi.com
Utility as a Ligand or Precursor in Organometallic Catalysis
The presence of both a bromine atom and an electron-rich aromatic ring provides multiple avenues for the application of this compound in organometallic chemistry.
This compound could serve as a precursor to valuable phosphine (B1218219) ligands. The synthesis of triarylphosphine ligands often involves the reaction of a Grignard reagent, formed from an aryl bromide, with a chlorophosphine. masterorganicchemistry.comlibretexts.org Thus, conversion of this compound to its Grignard reagent, followed by reaction with a suitable chlorophosphine, could yield a novel phosphine ligand. The electronic and steric properties of this ligand, influenced by the methoxy and isobutyl substituents, could be beneficial in various catalytic applications.
Furthermore, the anisole moiety itself can coordinate to transition metals, forming π-complexes. wikipedia.org For example, anisole forms a complex with chromium carbonyl, Cr(η⁶-anisole)(CO)₃. wikipedia.org While the isobutyl group might introduce some steric hindrance, the formation of similar organometallic complexes with this compound is a possibility. Such complexes could exhibit interesting reactivity or be used as catalyst precursors themselves.
Application as a Probe Molecule for Fundamental Mechanistic Studies in Organic Reactions
The isobutyl group, a branched alkyl substituent, imparts significant steric bulk to the molecule. fiveable.me This steric hindrance can be exploited to study its impact on reactions occurring at or near the substituted benzene ring. For instance, in cross-coupling reactions like the Suzuki-Miyaura coupling, the bulkiness of the isobutyl group can influence the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond. By comparing the reaction kinetics of this compound with less sterically hindered analogues (e.g., 2-bromo-4-methylanisole), researchers can quantify the steric effect on the catalytic cycle.
To illustrate the utility of such a molecule, consider the following hypothetical kinetic data for a nitration reaction. The rates are compared for benzene, 2-bromo-1-methoxybenzene, and this compound.
| Compound | Relative Rate of Nitration | Major Isomer(s) |
|---|---|---|
| Benzene | 1 | N/A |
| 2-Bromo-1-methoxybenzene | 50 | 4-Nitro and 6-Nitro |
| This compound | 35 | 6-Nitro |
Design and Synthesis of Derivatives with Tailored Physicochemical Characteristics for Specific Academic Research Needs
The structural framework of this compound provides a versatile platform for the synthesis of a wide array of derivatives with customized properties for specific research applications. The bromine atom is a particularly useful handle for introducing further functionality through various cross-coupling reactions.
For example, a Suzuki-Miyaura coupling reaction could be employed to replace the bromine atom with a variety of aryl or vinyl groups, leading to the formation of biaryl or styrenyl derivatives. These derivatives could be designed to have specific photophysical properties, making them suitable for investigation as novel fluorescent probes or as components in organic light-emitting diodes (OLEDs). The isobutyl group in such derivatives would serve to modulate the solid-state packing and prevent aggregation-induced quenching of fluorescence.
Another avenue for derivatization is through the modification of the isobutyl group or the methoxy group. Demethylation of the methoxy group would yield the corresponding phenol (B47542), which could then be used as a precursor for synthesizing a range of esters or ethers with tailored lipophilicity or hydrogen-bonding capabilities. Such derivatives could be of interest in medicinal chemistry research as scaffolds for new bioactive molecules.
The synthesis of these derivatives would typically involve multi-step sequences. The initial synthesis of this compound itself can be envisioned through a Friedel-Crafts alkylation of anisole with isobutyl chloride, followed by selective bromination at the ortho position to the methoxy group.
Below is a table outlining potential synthetic routes to key derivatives of this compound.
| Target Derivative | Synthetic Approach | Potential Research Application |
|---|---|---|
| 4'-Isobutyl-3'-methoxy-[1,1'-biphenyl]-4-carbonitrile | Suzuki-Miyaura coupling with 4-cyanophenylboronic acid | Study of liquid crystalline properties |
| 1-(4-(4-Isobutyl-2-methoxyphenyl)phenyl)ethan-1-one | Suzuki-Miyaura coupling with 4-acetylphenylboronic acid | Precursor for photosensitizers in photodynamic therapy research |
| 2-Bromo-4-isobutylphenol (B6330654) | Demethylation of the methoxy group using BBr₃ | Intermediate for the synthesis of novel antioxidants |
The design and synthesis of such tailored molecules are crucial for advancing our understanding of structure-property relationships in organic chemistry and for the development of new materials and therapeutic agents.
Q & A
Q. What are the common synthetic routes for 2-Bromo-4-isobutyl-1-methoxybenzene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves electrophilic bromination of a pre-functionalized aromatic ring. For example, introducing the methoxy group via O-methylation of a phenolic precursor, followed by bromination at the ortho position relative to the isobutyl group. Optimization may involve adjusting stoichiometry (e.g., Br₂ or NBS), temperature (0–25°C), and solvent polarity (e.g., DCM or CCl₄) to enhance regioselectivity . Protecting-group strategies (e.g., MOM or benzyl ethers) can prevent unwanted side reactions during functionalization .
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer :
- Purity : Gas chromatography (GC) with flame ionization detection (>95% purity threshold) or HPLC with UV-vis monitoring .
- Structure : H/C NMR for verifying substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, isobutyl multiplet at δ 1.2–1.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks. Single-crystal X-ray diffraction (e.g., SHELXL refinement) provides unambiguous structural validation .
Q. What safety protocols should be followed when handling brominated aromatic compounds like this compound?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and splash goggles to avoid inhalation/skin contact.
- Storage : In amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
- Spills : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .
Advanced Research Questions
Q. How can contradictory crystallographic data arising from disordered substituents in this compound be resolved?
- Methodological Answer :
- Software Tools : Use SHELXL for iterative refinement, applying constraints (e.g., DFIX for bond lengths) and disorder modeling (PART commands) .
- Cross-Validation : Compare with C NMR chemical shifts (e.g., methoxy carbons at δ 55–60 ppm) or computational geometry optimization (DFT at B3LYP/6-31G* level) to validate bond angles/distances .
Q. What experimental and computational strategies predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing bromo group activates the ring for nucleophilic attack, while the methoxy group directs electrophiles to the para position. Use Hammett σ constants (σₘ for Br: +0.41; σₚ for OMe: -0.27) to predict regioselectivity.
- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Pair with kinetic studies (e.g., variable-temperature NMR) to assess activation barriers .
Q. How can researchers address inconsistencies in catalytic efficiency data during the use of this compound as a synthetic intermediate?
- Methodological Answer :
- Root-Cause Analysis : Test for trace metal contaminants (e.g., Pd residues) via ICP-MS, which may poison catalysts.
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., ligand ratio, solvent polarity) affecting yield. Statistical tools (ANOVA) identify significant factors .
Q. What role does steric hindrance from the isobutyl group play in the supramolecular packing of this compound?
- Methodological Answer :
- Crystal Engineering : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···π contacts from isobutyl groups). Compare with analogous structures (e.g., 4-Benzyloxy-2-bromo-1-methoxybenzene) to assess packing efficiency .
Data Contradiction and Reproducibility
Q. How should researchers reconcile discrepancies between theoretical and experimental vibrational spectra (e.g., IR/Raman) for this compound?
- Methodological Answer :
- Baseline Correction : Ensure experimental spectra are baseline-corrected to remove solvent artifacts (e.g., DCM peaks at 750–800 cm⁻¹).
- Scaling Factors : Apply frequency scaling (e.g., 0.961–0.975 for B3LYP/6-31G*) to align computed spectra with observed data. Use RMSD metrics to quantify deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
